Cyclopropanecarbonitrile

Overview

Description

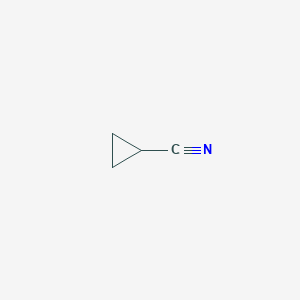

Cyclopropanecarbonitrile, also known as cyanocyclopropane, is an organic compound with the molecular formula C₄H₅N. It is characterized by a three-membered cyclopropane ring attached to a nitrile group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanecarbonitrile can be synthesized through various methods. One common method involves the reaction of 4-chlorobutyronitrile with sodium hydroxide in dimethyl sulfoxide. The reaction mixture is heated to 80°C, and the product is obtained through azeotropic distillation .

Industrial Production Methods: Industrial production of this compound often involves the use of 1,3-dichloropropane in a one-pot synthesis. This method simplifies the reaction process and reduces costs .

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarbonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and hydrogen gas in the presence of a catalyst are typical reducing agents.

Substitution: Sodium hydroxide and other strong bases are often used in substitution reactions.

Major Products:

Oxidation: Cyclopropanecarboxylic acid.

Reduction: Cyclopropylamine.

Substitution: Various substituted cyclopropanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

Cyclopropanecarbonitrile serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Formation of Thiourea Derivatives: As a precursor in synthesizing thiourea-based herbicides and anticoagulants .

- Production of Antibiotics: It is an intermediate in the manufacturing of antibiotic drugs like Pazufloxacin, which is marketed under brand names such as Pasil and Pazucross .

Biology

Research into this compound has revealed potential biological activities:

- Antimicrobial Properties: Investigations suggest that it may exhibit antimicrobial effects, making it a candidate for further exploration in drug development.

- Anticancer Activity: Preliminary studies indicate that derivatives of this compound can inhibit the growth of certain cancer cell lines, highlighting its potential as an anticancer agent.

Medicine

The compound's unique structure allows it to interact with biological macromolecules, influencing various cellular processes:

- Drug Development: Due to its structural features, this compound is explored for its potential use in developing new pharmaceuticals targeting specific pathways within cells .

Data Tables

| Application Area | Specific Use |

|---|---|

| Chemistry | Intermediate for complex organic synthesis |

| Biology | Potential antimicrobial and anticancer agent |

| Medicine | Precursor for pharmaceutical development |

| Industry | Production of specialty chemicals and materials |

Case Studies

-

In Vitro Studies on Anticancer Activity:

A study demonstrated that this compound derivatives could inhibit the proliferation of cancer cell lines. The presence of halogen substitutions enhanced lipophilicity, improving bioavailability and interaction with cellular membranes. -

Toxicological Assessments:

Evaluations indicated that while this compound exhibits significant biological activity, it poses cytotoxic risks at higher concentrations. This underscores the need for dosage optimization in therapeutic applications. -

Comparative Analysis:

A comparative study involving similar compounds revealed that variations in halogen substitutions significantly influence biological efficacy. Compounds with bromine substitutions showed increased potency against certain biological targets compared to those with chlorine substitutions.

Mechanism of Action

The mechanism of action of cyclopropanecarbonitrile involves its reactivity due to the strained cyclopropane ring. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The nitrile group can undergo nucleophilic attack, leading to the formation of different products. The molecular targets and pathways depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Cyclopropylamine: Similar structure but with an amine group instead of a nitrile.

Cyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile.

Cyclopropyl cyanide: Another name for cyclopropanecarbonitrile.

Uniqueness: this compound is unique due to its combination of a strained cyclopropane ring and a nitrile group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

Cyclopropanecarbonitrile (CPCN), a compound characterized by a cyclopropane ring and a nitrile functional group, has garnered attention for its diverse biological activities. This article reviews the current understanding of CPCN's biological effects, particularly its pharmacological potential, synthesis methods, and structure-activity relationships (SAR).

This compound can be synthesized through various methods, including the reaction of 4-chlorobutyronitrile with sodium methylate in benzene under reflux conditions. This method yields cyclopropanecarboxylic acid nitrile, which serves as a precursor for various agricultural chemicals and pharmaceuticals . The compound's structural features contribute to its reactivity and biological activity.

1. Anti-Trypanosomal Activity

Recent studies have highlighted the anti-trypanosomal properties of nitrile-based compounds, including CPCN derivatives. A notable study demonstrated that certain nitrile-based cysteine protease inhibitors exhibited significant anti-Trypanosoma cruzi activity, the causative agent of Chagas disease. The compounds showed effective inhibition in the low micromolar range (EC50 values of 0.12 μM to 0.25 μM) against the infective CL Brener strain of T. cruzi, suggesting potential therapeutic applications in treating Chagas disease .

2. Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives has provided insights into their biological efficacy. Variations in substituents on the cyclopropane ring significantly influence the compounds' potency against specific targets, including cysteine proteases. For instance, modifications that enhance lipophilicity or alter electronic properties have been shown to improve anti-trypanosomal activity while minimizing cytotoxic effects on host cells .

Case Studies

Several case studies illustrate the practical applications and efficacy of CPCN derivatives:

- Case Study 1 : A series of nitrile derivatives were tested for their anti-trypanosomal effects in vitro and in vivo models. The results indicated that specific modifications led to enhanced potency and reduced toxicity compared to traditional treatments .

- Case Study 2 : A study focusing on the synthesis of novel cyclopropane derivatives revealed that certain compounds demonstrated significant insecticidal activity against mosquito larvae, showcasing the potential use of CPCN derivatives in pest control .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing cyclopropanecarbonitrile, and how are they optimized?

this compound is commonly synthesized via stereoselective cyclization reactions. For example, chiral this compound derivatives can be prepared using sodium methoxide in deuterated methanol, which preserves stereochemical integrity (>99.9% retention) . Optimization involves adjusting reaction bases (e.g., LDA vs. MeONa) to control racemization risks. Characterization typically employs NMR and IR spectroscopy to confirm nitrile functionality and cyclopropane ring integrity .

Q. What safety protocols are critical when handling this compound?

Due to its flammability and toxicity, researchers must use chemical fume hoods, flame-resistant gloves, and respiratory protection. Spills require immediate isolation, adsorption with inert materials (e.g., sand), and disposal as hazardous waste. Emergency procedures include intravenous administration of sodium thiosulfate to counteract cyanide release .

Q. How is the purity of this compound assessed in academic research?

Purity is validated via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Certificates of Analysis (COA) from suppliers should include lot-specific data on impurities and stability. Researchers should cross-verify results with in-house NMR analyses .

Q. What regulatory considerations apply to this compound in international research?

The compound is listed under the U.S. Toxic Substances Control Act (TSCA) and Canada’s Non-Domestic Substances List (NDSL). Compliance requires documenting storage conditions, exposure limits, and disposal methods aligned with local hazardous material regulations .

Advanced Research Questions

Q. How do reaction mechanisms explain stereochemical retention or inversion in this compound derivatives?

Studies show that using MeONa/MeOD generates a pyramidal carbanion intermediate, leading to stereochemical retention. In contrast, strong bases like LDA promote racemization due to N-lithiated nitrile formation. Computational modeling (DFT) can predict transition states to rationalize these outcomes .

Q. What experimental designs resolve contradictions in reported cyclopropane ring stability under nitrile functionalization?

Conflicting data on ring stability may arise from solvent polarity or temperature variations. Controlled studies using kinetic isotope effects (KIE) and variable-temperature NMR can isolate contributing factors. Systematic replication under inert atmospheres (e.g., argon) minimizes oxidative degradation .

Q. How can researchers design degradation studies to identify hazardous byproducts of this compound?

Accelerated degradation under extreme pH or UV exposure, followed by LC-MS analysis, identifies metabolites like cyanide ions. Synchrotron-based X-ray absorption spectroscopy (XAS) tracks structural changes in real time. Risk assessments should prioritize metabolites with established toxicity profiles .

Q. What methodologies ensure reproducibility in this compound-based catalytic studies?

Detailed reporting of catalyst loading, solvent purity, and reaction times is essential. Supplementary materials should include raw spectral data and crystallographic information files (CIFs) for peer validation. Collaborative inter-laboratory studies reduce bias in kinetic measurements .

Q. How do computational models enhance the interpretation of this compound’s electronic properties?

Density Functional Theory (DFT) calculations predict electron density distributions in the cyclopropane ring and nitrile group. Coupled with experimental UV-Vis and XPS data, these models clarify hyperconjugation effects and reactivity toward electrophiles .

Q. What strategies address ethical challenges in toxicological studies involving this compound?

Institutional Animal Care and Use Committee (IACUC) protocols must justify sample sizes and humane endpoints. For human cell line studies, informed consent documentation and adherence to OECD Test Guidelines (e.g., TG 429 for skin sensitization) are mandatory .

Q. Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported toxicity thresholds for this compound?

Meta-analyses of existing data (e.g., LD50 values) must account for species-specific metabolic pathways and exposure durations. Bayesian statistical models can weight studies by methodological rigor (e.g., OECD compliance vs. preliminary assays) .

Q. What statistical frameworks validate this compound’s structure-activity relationships (SAR) in drug discovery?

Multivariate regression analysis correlates substituent effects (e.g., electron-withdrawing groups) with biological activity. Cross-validation using leave-one-out (LOO) methods ensures model robustness against overfitting .

Properties

IUPAC Name |

cyclopropanecarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N/c5-3-4-1-2-4/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQDITHEDVOTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063936 | |

| Record name | Cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

67.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | Cyclopropanecarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

13.0 [mmHg] | |

| Record name | Cyclopropanecarbonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5500-21-0 | |

| Record name | Cyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5500-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005500210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPANECARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFU99GZS5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.